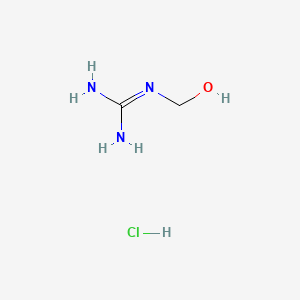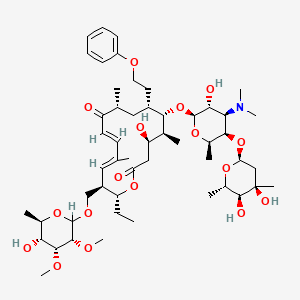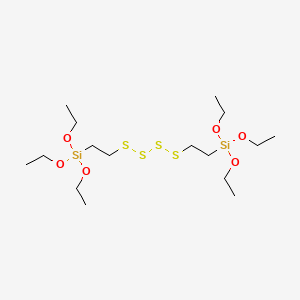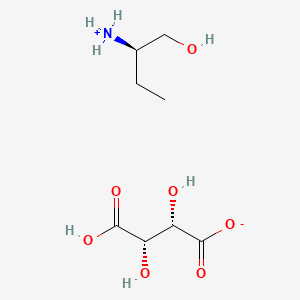
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound that plays a significant role in various chemical and biological processes. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of (S)-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent and in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in asymmetric synthesis and chiral resolution processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- (S)-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- ®-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
Uniqueness
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable tool in chiral synthesis and resolution, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
26293-35-6 |
|---|---|
Molekularformel |
C8H17NO7 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
[(2R)-1-hydroxybutan-2-yl]azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m10/s1 |
InChI-Schlüssel |
ZMEGDKGDGOQGDK-JZGORXRRSA-N |
Isomerische SMILES |
CC[C@H](CO)[NH3+].[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
Kanonische SMILES |
CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


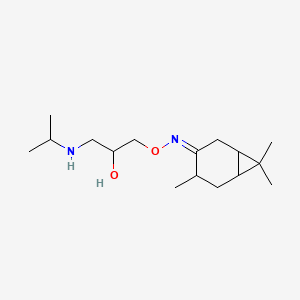
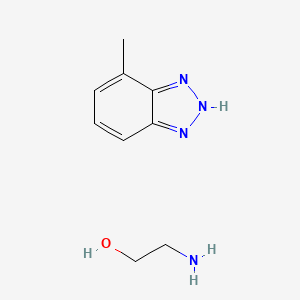

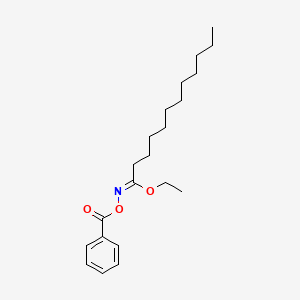

![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
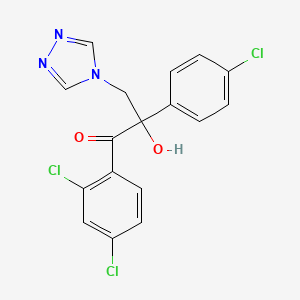
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
